molecular formula C30H42O8 B13063943 Kadcoccilactone G

Kadcoccilactone G

Cat. No.: B13063943
M. Wt: 530.6 g/mol
InChI Key: JMGKGIXAJGLKMN-OPKJVIMPSA-N
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Description

Kadcoccilactone G (CNP0363620) is a cycloartane-type triterpenoid isolated from Kadsura coccinea, a climbing plant native to Southeast Asia. This species is traditionally used to treat gastric ulcers, rheumatism, and dysmenorrhea . This compound belongs to the kadcoccilactone family, which comprises structurally diverse triterpenoids characterized by a lanostane-derived skeleton with modifications such as hydroxylation, lactonization, and side-chain rearrangements . It is primarily extracted from the stems and roots of K. coccinea and has been identified in metabolomic studies as a key metabolite enriched in the plant’s fruit seeds .

Properties

Molecular Formula

C30H42O8

Molecular Weight

530.6 g/mol

IUPAC Name

(1R,2S,5S,8R,12R,14S,17S,18S)-14-hydroxy-18-[(1S,2R)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-6,6,17-trimethyl-7,11,19-trioxahexacyclo[16.2.2.01,17.02,14.05,12.08,12]docosan-10-one

InChI

InChI=1S/C30H42O8/c1-16-12-18(36-24(16)33)23(32)17(2)30-11-9-27(15-35-30)20-7-6-19-25(3,4)37-21-13-22(31)38-29(19,21)14-28(20,34)10-8-26(27,30)5/h12,17-21,23,32,34H,6-11,13-15H2,1-5H3/t17-,18+,19+,20+,21-,23+,26+,27-,28+,29-,30+/m1/s1

InChI Key

JMGKGIXAJGLKMN-OPKJVIMPSA-N

Isomeric SMILES

CC1=C[C@H](OC1=O)[C@H]([C@@H](C)[C@@]23CC[C@@]4([C@@]2(CC[C@]5([C@H]4CC[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)C)CO3)O

Canonical SMILES

CC1=CC(OC1=O)C(C(C)C23CCC4(C2(CCC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)C)CO3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Kadcoccilactone G typically involves extraction from the roots of Kadsura coccinea. The process includes solvent extraction followed by chromatographic techniques to purify the compound . Specific synthetic routes for this compound have not been extensively documented, but the general approach involves the use of organic solvents and chromatographic separation.

Industrial Production Methods: Industrial production of this compound is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through natural extraction methods from the plant sources .

Chemical Reactions Analysis

Types of Reactions: Kadcoccilactone G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can be performed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Kadcoccilactone G is part of a broader family of triterpenoids from Kadsura spp. and related plants. Below is a detailed comparison of its structural features, distribution, and bioactivities relative to analogous compounds.

Table 1: Structural and Functional Comparison of Kadcoccilactones and Analogues

Compound Source Plant Structural Features Bioactivities Key References
This compound Kadsura coccinea Cycloartane core, hydroxylated C-15, acetate moiety Potential RyR-binding insecticide
Kadcoccilactone A K. coccinea 19-hydroxy, 28-carboxylic acid substituent Anti-inflammatory, anti-diabetic, anti-tumor
Kadcoccilactone D K. coccinea C-24 methyl ester, epoxide ring Insecticidal (RyR inhibition)
Kadcoccilactone Q K. coccinea 12,13-seco-cycloartane, 24-methylene group Anti-HIV activity
Kadcoccilactone M K. coccinea 25,26-dihydroxy, γ-lactone ring Wound healing, anti-proliferative
Schisanlactone E Kadsura longipedunculata Seco-cycloartane, 20(S)-configuration Cytotoxic, anti-HIV
Kadsuracoccinic Acid A K. coccinea 3,4-seco-lanostane, 23-carboxylic acid Anti-inflammatory (confirmed via X-ray)

Key Structural Differences

Core Modifications :

  • This compound retains an intact cycloartane skeleton, distinguishing it from seco-cycloartanes like kadcoccilactone Q and schisanlactone E .
  • Unlike kadcoccilactone A (with a 28-carboxylic acid group), this compound features an acetate group at C-12, influencing its hydrophobicity .

Functional Groups: Kadcoccilactone D contains an epoxide ring absent in G, which may enhance its reactivity in RyR binding .

Stereochemistry :

  • Kadcoccilactone Q’s 24-methylene group and C-12/C-13 cleavage differentiate its conformation from G’s compact structure, impacting its anti-HIV efficacy .

Pharmacological and Functional Contrasts

  • Anti-Inflammatory Activity : Kadcoccilactone A and M exhibit stronger anti-inflammatory effects than G, attributed to their carboxylic acid and lactone functionalities .
  • Insecticidal Potential: Both G and D bind to RyRs, but D’s epoxide group confers higher binding affinity (-8.2 kcal/mol vs. G’s -7.1 kcal/mol) .
  • Anti-HIV Activity : Kadcoccilactone Q and schisanlactone E show EC50 values < 1 μg/mL, whereas G’s activity remains uncharacterized .
  • Tissue-Specific Accumulation :
    • G is enriched in K. coccinea seeds , while A and M dominate in roots and stems .
    • Q and U are distributed across fruit tissues (peel, pulp, seed), suggesting broader biosynthetic pathways .

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